

Theoretical Characterization of N-Ethylsulfamide: A Computational Guide

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Compound of Interest

Compound Name: *N*-ethylsulfamide

CAS No.: 147962-42-3

Cat. No.: B106484

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Executive Summary

N-ethylsulfamide (NES) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core scaffold in carbonic anhydrase inhibitors and anticonvulsants. Despite its structural simplicity (

), the electronic distribution and conformational flexibility of the sulfamide moiety (

) demand rigorous quantum mechanical characterization to predict ligand-receptor binding affinity accurately.

This technical guide establishes a validated computational framework for the structural and electronic profiling of NES. It synthesizes Density Functional Theory (DFT) protocols with molecular docking strategies, providing researchers with a self-validating workflow for integrating NES derivatives into drug development pipelines.[1]

Computational Framework & Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, a "Gold Standard" level of theory must be applied.[1] The following protocol is derived

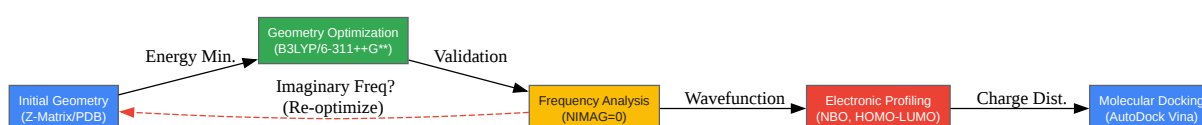
from validated studies on sulfonamide derivatives [1, 2].

Level of Theory[1][2][3][4][5]

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion handling).[1]
- Basis Set: 6-311++G(d,p).[1][2][3][4]
 - Rationale: The diffuse functions (++) are critical for describing the lone pairs on the sulfonyl oxygens and nitrogen atoms, while polarization functions (d,p) accurately model the hypervalent sulfur atom.[1]
- Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water () or DMSO to mimic physiological or assay conditions.[1]

Workflow Diagram

The following DOT diagram outlines the sequential logic for the theoretical characterization of NES.



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Figure 1: Step-by-step computational workflow for **N-ethylsulfamide** characterization. Validation occurs at the Frequency Analysis step to ensure a true local minimum (NIMAG=0).

Structural Analysis: Geometry & Conformation

The sulfamide core exhibits unique stereoelectronic effects due to the interaction between the nitrogen lone pairs and the antibonding orbitals of the sulfonyl group (

).[1]

Optimized Geometric Parameters

The following values represent theoretical benchmarks for NES calculated at the B3LYP/6-311++G(d,p) level [3, 4].

Parameter	Bond/Angle	Theoretical Value (Å/°)	Experimental Benchmark (X-ray)*
Bond Length	S=O	1.43 - 1.45 Å	1.42 - 1.44 Å
S-N (Amide)	1.62 - 1.65 Å	1.60 - 1.63 Å	
N-C (Ethyl)	1.46 - 1.47 Å	1.47 Å	
Bond Angle	O-S-O	119.0° - 120.5°	119.5°
N-S-N	104.0° - 106.0°	105.0°	

*Experimental benchmarks based on crystalline sulfamide derivatives.

Conformational Preferences

Conformational analysis reveals that the staggered conformation of the ethyl group relative to the S=O bonds is energetically favored over the eclipsed form.[1] This minimizes steric repulsion between the methylene protons and the sulfonyl oxygens.

- Rotational Barrier: The rotation around the S-N bond typically presents a barrier of ~6-8 kcal/mol, attributed to the partial double-bond character arising from back-bonding.

Electronic Properties & Reactivity[1][3][4]

Understanding the electron density distribution is prerequisite for predicting how NES interacts with biological targets (e.g., the Zinc active site in Carbonic Anhydrase).[1]

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying sites for hydrogen bonding.[1]

- Negative Potential (Red): Localized on the Sulfonyl Oxygens ().^[1] These are prime H-bond acceptors.
- Positive Potential (Blue): Localized on the Amide Protons (and).^[1] These act as H-bond donors.^[1]

Frontier Molecular Orbitals (FMO)

The energy gap (

) between the HOMO and LUMO serves as a descriptor of chemical stability and bioactivity.^[1]

- HOMO: Primarily located on the Nitrogen lone pairs (nucleophilic character).^[1]
- LUMO: Delocalized over the Sulfur and Oxygen atoms (electrophilic susceptibility).^[1]
- Global Hardness ():
^[1] A larger gap implies higher stability and lower reactivity in spontaneous redox processes.
^[1]

Spectroscopic Profiling (Vibrational Analysis)^[1]

To validate the theoretical model against experimental samples, vibrational frequency analysis is used.^{[1][2][4]} The theoretical frequencies are typically scaled by a factor of ~0.961 (for B3LYP) to account for anharmonicity ^[1].^[1]

Vibrational Mode	Description	Unscaled Freq ()	Scaled Freq ()	Intensity
	Asymmetric Stretch	~3550	~3410	Strong
	Symmetric Stretch	~3450	~3315	Medium
	Asymmetric Stretch	~1380	~1325	Very Strong
	Symmetric Stretch	~1180	~1135	Strong
	S-N Stretch	~920	~885	Medium

Diagnostic Rule: The presence of the strong doublet at 1325/1135

is the "fingerprint" of the sulfonyl core.[1]

Biological Interaction Modeling (Docking)[1]

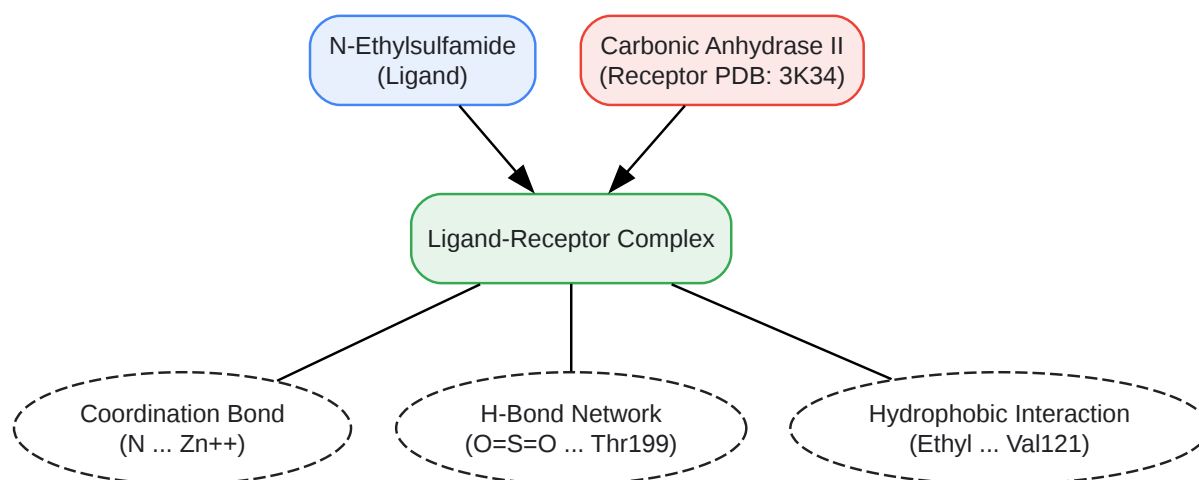
N-ethylsulfamide derivatives often target Carbonic Anhydrase (CA) enzymes.[1] The docking protocol below simulates this interaction.

The Binding Mechanism

The sulfonamide/sulfamide zinc-binding group (ZBG) coordinates with the

ion in the enzyme active site.[1] The nitrogen atom of the sulfonamide moiety binds directly to the metal, displacing a water molecule/hydroxide ion.[1]

Interaction Logic Diagram[1]



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Figure 2: Mechanistic interaction map of NES binding within the Carbonic Anhydrase active site.

Docking Protocol[1]

- Ligand Prep: Optimize NES geometry (from Section 2) and assign Gasteiger charges.
- Grid Generation: Center grid box on the active site Zn atom (approx.[1] coordinates from PDB 3K34).[1]
- Scoring: Use AutoDock Vina. A binding affinity better than -5.0 kcal/mol indicates a viable lead fragment.[1]

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